1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with carbamoylamino and carboxylic acid groups
Mechanism of Action
Mode of Action
The compound likely interacts with CPS1 by transferring an ammonia molecule to a molecule of bicarbonate that has been phosphorylated by a molecule of ATP . The resulting carbamate is then phosphorylated with another molecule of ATP, forming carbamoyl phosphate .
Biochemical Pathways
The compound is involved in the urea cycle , a series of biochemical reactions in the liver that convert ammonia into urea . The urea is then excreted by the kidneys. This process is crucial for removing excess ammonia, a toxic byproduct of protein metabolism, from the body .
Result of Action
The primary result of the compound’s action is the reduction of ammonia levels in the body . By facilitating the conversion of ammonia to urea, the compound helps to prevent the toxic accumulation of ammonia . This is particularly important in conditions where CPS1 is deficient, leading to pronounced hyperammonemia and potential health risks .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s activity can be modulated by dietary factors . Additionally, a functional circadian clock, known to modulate CPS1 expression, is required for the compound’s induction of CPS1 under certain conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrrole ring followed by functional group modifications One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of ammonia or an amine to form the pyrrole ring
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and solid-phase catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoylamino group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoylamino or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the carbamoylamino group, resulting in different biological activity and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(carbamoylamino)-2,5-dimethylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-4-3-6(7(12)13)5(2)11(4)10-8(9)14/h3H,1-2H3,(H,12,13)(H3,9,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXOTYHJAIKUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1NC(=O)N)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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